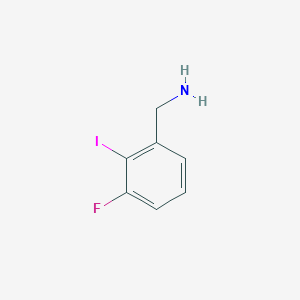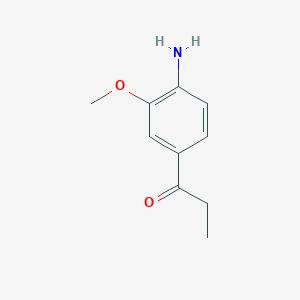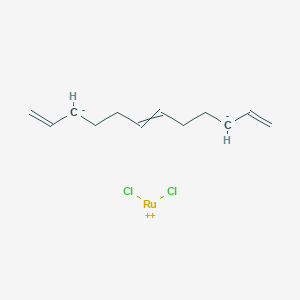
Dichlororutheniumbis(ylium); dodeca-2,6,10-triene-1,12-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is a coordination compound featuring ruthenium as the central metal atom. This compound is notable for its unique structure, where the ruthenium ion is coordinated with two chlorine atoms and a ligand consisting of a dodecatriene chain with specific Z-configurations at positions 2, 6, and 10. The compound’s distinct configuration and coordination make it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene typically involves the reaction of a ruthenium precursor with the appropriate ligand under controlled conditions. One common method involves the use of ruthenium trichloride as the starting material, which is reacted with the dodecatriene ligand in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, often resulting in changes to the coordination environment.
Reduction: The compound can be reduced, typically involving the addition of electrons to the ruthenium center.
Substitution: Ligands coordinated to the ruthenium can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often involve the use of other ligands in excess, under conditions that favor the displacement of the original ligands.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a probe for biological systems.
Medicine: Research is ongoing into its potential use in cancer therapy, given the unique properties of ruthenium complexes in interacting with DNA and other cellular components.
Industry: It is employed in the development of advanced materials and as a component in certain industrial catalytic processes.
Mécanisme D'action
The mechanism by which Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination can facilitate electron transfer processes, activate small molecules, and promote catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or substrate activation in catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichlororuthenium(2+);(2Z,6Z,10Z)-hexadeca-2,6,10-triene
- Dichlororuthenium(2+);(2Z,6Z,10Z)-octadeca-2,6,10-triene
Uniqueness
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is unique due to its specific ligand configuration and the resulting electronic and steric properties. Compared to similar compounds with different chain lengths or configurations, it may exhibit distinct reactivity and stability, making it particularly suitable for certain applications in catalysis and medicinal chemistry.
Propriétés
IUPAC Name |
dichlororuthenium(2+);dodeca-1,6,11-triene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFFVMAWJALNHN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[CH-]CCC=CCC[CH-]C=C.Cl[Ru+2]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


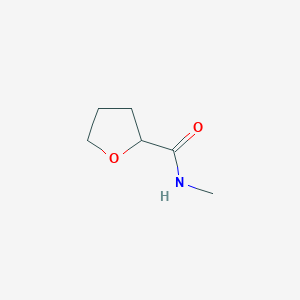
![N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)

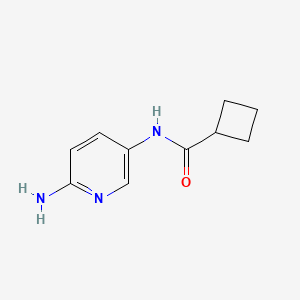

![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439836.png)

![1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B12439848.png)
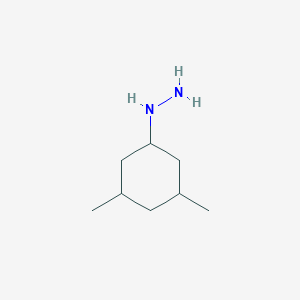
![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)
